Cas no 879-56-1 (7-Methoxy-2,3-dihydroquinolin-4(1H)-one)

7-Methoxy-2,3-dihydroquinolin-4(1H)-one structure
879-56-1 structure
Nombre del producto:7-Methoxy-2,3-dihydroquinolin-4(1H)-one
Número CAS:879-56-1
MF:C10H11NO2
Megavatios:177.199842691422
MDL:MFCD00796999
CID:860118
PubChem ID:4640815

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Propiedades químicas y físicas

Nombre e identificación

    • 2,3-dihydro-7-methoxy-4(1H)-Quinolinone
    • 7-methoxy-2,3-dihydro-1H-quinolin-4-one
    • 1,2,3,4-tetrahydro-7-methoxy-4-quinolone
    • 1,2,3,4-Tetrahydro-7-methoxyquinolone
    • 7-methoxy-1,2,3,4-tetrahydro-4-quinolinone
    • 7-methoxy-1,2,3,4-tetrahydroquinolin-4-one
    • 7-Methoxy-2,3-dihydro-1H-chinolin-4-on
    • 7-methoxy-2,3-dihydroquinolin-4(1H)-one
    • Oprea1_649369
    • FXMJBPUDUVWRGI-UHFFFAOYSA-N
    • AB07156
    • AK173229
    • 2,3-Dihydro-7-methoxy-4(1H)-quinolinone (ACI)
    • 4(1H)-Quinolone, 2,3-dihydro-7-methoxy- (6CI, 7CI, 8CI)
    • DTXSID40405116
    • MFCD00796999
    • AKOS006229494
    • F16853
    • CS-0160493
    • AN-975/13811020
    • 7-methoxy-2,3-dihydro-4(1H)-quinolinone
    • DS-8233
    • 879-56-1
    • EN300-207674
    • SCHEMBL643543
    • DB-082525
    • 7-Methoxy-2,3-dihydroquinolin-4(1H)-one
    • MDL: MFCD00796999
    • Renchi: 1S/C10H11NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3
    • Clave inchi: FXMJBPUDUVWRGI-UHFFFAOYSA-N
    • Sonrisas: O=C1CCNC2C1=CC=C(C=2)OC

Atributos calculados

  • Calidad precisa: 177.07900
  • Masa isotópica única: 177.078978594g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 205
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 38.3
  • Xlogp3: 1.4

Propiedades experimentales

  • PSA: 38.33000
  • Logp: 1.83150

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Información de Seguridad

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Datos Aduaneros

  • Código HS:2933499090
  • Datos Aduaneros:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Methoxy-2,3-dihydroquinolin-4(1H)-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD302888-1g
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
1g
¥2208.0 2024-04-17
Enamine
EN300-207674-0.5g
7-methoxy-1,2,3,4-tetrahydroquinolin-4-one
879-56-1 95%
0.5g
$388.0 2023-09-16
eNovation Chemicals LLC
D958169-100mg
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
100mg
$115 2024-06-07
Chemenu
CM222974-1g
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
1g
$556 2021-08-04
Enamine
EN300-207674-1.0g
7-methoxy-1,2,3,4-tetrahydroquinolin-4-one
879-56-1 95%
1g
$499.0 2023-05-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X04975-1g
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
1g
¥2120.0 2024-07-18
Ambeed
A398837-1g
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
1g
$318.0 2025-02-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD302888-100mg
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
100mg
¥446.0 2024-04-17
Ambeed
A398837-250mg
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
250mg
$119.0 2025-02-25
TRC
B593428-50mg
7-methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1
50mg
$ 230.00 2022-06-07

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Trifluoroacetic acid
Referencia
Formation of 2,3-dihydro-4(1H)-quinolones and related compounds via Fries-type acid-catalyzed rearrangement of 1-arylazetidin-2-ones
Kano, Shinzo; et al, Journal of the Chemical Society, 1980, (10), 2105-11

Métodos de producción 2

Condiciones de reacción
1.1 -
2.1 Catalysts: Ethylmagnesium bromide
3.1 Catalysts: Trifluoroacetic acid
Referencia
Formation of 2,3-dihydro-4(1H)-quinolones and related compounds via Fries-type acid-catalyzed rearrangement of 1-arylazetidin-2-ones
Kano, Shinzo; et al, Journal of the Chemical Society, 1980, (10), 2105-11

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Toluene ;  20 h, 140 °C
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → 18 °C; 0.5 h, 18 °C; 18 °C → 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referencia
Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones
Lange, Jens; et al, Australian Journal of Chemistry, 2011, 64(4), 454-470

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Ethylmagnesium bromide
2.1 Catalysts: Trifluoroacetic acid
Referencia
Formation of 2,3-dihydro-4(1H)-quinolones and related compounds via Fries-type acid-catalyzed rearrangement of 1-arylazetidin-2-ones
Kano, Shinzo; et al, Journal of the Chemical Society, 1980, (10), 2105-11

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
Cyclic oxo amines. II. Preparation and spectroscopic characteristics of substituted 1,2,3,4-tetrahydro-4-oxoquinolines
Braunholtz, John T.; et al, Journal of the Chemical Society, 1957, 4166, 4166-73

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C; 3 h, 0 °C → rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Sodium tert-butoxide Solvents: Dimethylformamide ;  0 °C → rt
1.4 Solvents: Water ;  3 h, rt
1.5 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  0 °C; 60 min, rt
1.6 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Asymmetric Synthesis of Cyclopentene-Fused Tetrahydroquinolines via N-Heterocyclic Carbene Catalyzed Domino Reactions
Zhao, Long; et al, Synthesis, 2018, 50(13), 2523-2532

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → 18 °C; 0.5 h, 18 °C; 18 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referencia
Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones
Lange, Jens; et al, Australian Journal of Chemistry, 2011, 64(4), 454-470

Métodos de producción 8

Condiciones de reacción
1.1 90 °C
Referencia
Synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor
Kasiotis, Konstantinos M.; et al, Synthesis, 2006, (11), 1791-1802

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Raw materials

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:879-56-1)7-Methoxy-2,3-dihydroquinolin-4(1H)-one
A862355
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):172.0/510.0